2-Pyridinamine, N-octyl-
Description
Evolution of Pyridine (B92270) Derivatives in Advanced Chemical Systems
Pyridine, a foundational heterocyclic aromatic compound, has been a cornerstone of chemical research for decades. Its unique electronic properties and the reactivity of its nitrogen atom have led to the development of a vast array of derivatives. wikipedia.org Historically, these derivatives found early use as solvents and reagents. However, their role has expanded dramatically, and they are now integral to the creation of advanced chemical systems. nih.gov
In the realm of medicinal chemistry and drug design, pyridine scaffolds are among the most extensively used heterocyclic structures. nih.gov Their ability to be readily converted into various functional derivatives makes them a versatile pharmacophore. nih.gov A significant number of approved drugs for conditions ranging from Parkinson's disease to chemotherapy-induced nausea contain substituted pyridine rings. scitechdaily.com The development of novel synthetic methods, such as coupling reactions, C-H functionalization, and innovative cyclization strategies, has continuously broadened the accessibility and diversity of these vital compounds. scitechdaily.comacs.org
Beyond pharmaceuticals, pyridine derivatives are crucial in materials science and catalysis. They serve as essential ligands for organometallic compounds and are employed in asymmetric catalysis. nih.gov The ability to tune the steric and electronic properties of the pyridine ring allows for the precise control of metal-catalyzed reactions. nih.gov Recent advancements include the development of electrochemical techniques for single-carbon insertion into aromatic rings, a method that promises to create novel pyridine structures for advanced materials and pharmaceuticals. scitechdaily.com
The N-Alkyl-2-Pyridinamine Scaffold: A Subject of Fundamental Chemical Investigations
Within the large family of pyridine derivatives, the N-Alkyl-2-Pyridinamine scaffold has emerged as a subject of significant fundamental interest. These compounds feature an alkyl group attached to the exocyclic nitrogen of a 2-aminopyridine (B139424) core. This structural motif is prized for its utility as a chelating ligand in inorganic and organometallic chemistry. nih.gov The two adjacent nitrogen atoms—one within the aromatic ring and one exocyclic—can effectively coordinate to metal centers, forming stable complexes that are instrumental in catalysis and materials science. nih.gov
The synthesis of N-Alkyl-2-Pyridinamines is a key area of investigation. Common routes involve the direct N-alkylation of 2-aminopyridine or the substitution of a leaving group (such as a halide) at the 2-position of the pyridine ring with an alkylamine. nih.gov While effective, these methods can present challenges, such as over-alkylation or the need for harsh reaction conditions or expensive catalysts. nih.gov To address this, milder, more regioselective methods are continuously being developed, sometimes utilizing the activation of the pyridine ring by forming N-alkyl pyridinium (B92312) salts as intermediates. nih.gov
The reactivity of the N-Alkyl-2-Pyridinamine scaffold itself is also a focus of study. The alkylated amine can serve as a precursor for more complex structures, acting as a valuable building block in organic synthesis through reactions like condensations and further substitutions. ontosight.ai Research into related N-alkyl pyridinium salts has provided deep insights into their dearomative addition reactions, revealing predictable trends in regioselectivity that are crucial for harnessing these compounds as synthetic tools. chemrxiv.org
Research Landscape and Strategic Directions for N-octyl-2-Pyridinamine
The specific compound, 2-Pyridinamine, N-octyl-, represents a member of the N-Alkyl-2-Pyridinamine family characterized by an eight-carbon alkyl chain. While extensive, highly-focused research specifically on the N-octyl variant is not as prominent in the literature as for some other analogues, its properties and potential applications can be understood within the context of its chemical class.
The primary strategic direction for compounds like N-octyl-2-pyridinamine is in its application as a synthetic intermediate and as a specialized ligand. The long octyl chain imparts significant lipophilicity, which can be exploited to modulate the solubility and phase-transfer characteristics of the molecule or its subsequent metal complexes. This property is particularly relevant in catalytic systems where reactant and catalyst solubility are critical parameters.
Investigations into the broader class of N-alkyl pyridines demonstrate that the nature of the alkyl substituent plays a crucial role in the reactivity and stability of derived intermediates and products. nih.govresearchgate.net For N-octyl-2-pyridinamine, the flexible and sterically accessible octyl group makes it a candidate for studies involving self-assembly, surface modification, or the formation of unique coordination polymers where intermolecular hydrophobic interactions can play a key role. While its isomer, N-octyl-4-pyridinamine, has been noted for its use as an intermediate in the synthesis of the antimicrobial agent Octenidine, the research trajectory for N-octyl-2-pyridinamine is more aligned with fundamental coordination chemistry and materials science explorations. echemi.comchemicalbook.com
Compound Data
Below are tables detailing the key chemical compounds mentioned in this article.
Table 1: Primary Compound
| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|
Table 2: Related Compounds
| Compound Name | Role/Relation | CAS Number | Molecular Formula |
|---|---|---|---|
| Pyridine | Parent Compound | 110-86-1 | C₅H₅N |
| 2-Aminopyridine | Parent Compound | 504-29-0 | C₅H₆N₂ |
| N-octyl-4-pyridinamine | Isomer/Intermediate | 64690-19-3 | C₁₃H₂₂N₂ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
34366-90-0 |
|---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N-octylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h7,9-10,12H,2-6,8,11H2,1H3,(H,14,15) |
InChI Key |
PDYALOHYMSTKLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Leading to 2 Pyridinamine, N Octyl
Direct N-Alkylation Approaches for 2-Aminopyridine (B139424) with Octyl Substituents
Direct N-alkylation of 2-aminopyridine represents a primary and straightforward strategy for the synthesis of N-octyl-2-pyridinamine. This approach involves the formation of a carbon-nitrogen bond between the amino group of the pyridine (B92270) ring and an octyl group.
Nucleophilic Substitution Strategies for N-octyl-2-Pyridinamine Formation
Nucleophilic substitution is a fundamental reaction for forming C-N bonds. In the context of N-octyl-2-pyridinamine synthesis, this typically involves the reaction of 2-aminopyridine with an octyl halide, such as octyl bromide or octyl chloride. The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the octyl halide and displacing the halide to form the desired N-alkylated product. researchgate.netresearchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct and to enhance the nucleophilicity of the aminopyridine. mdpi.com
A significant challenge in the N-alkylation of aminopyridines is the potential for competing alkylation at the pyridine ring nitrogen. However, for 2-aminopyridine, alkylation predominantly occurs at the exocyclic amino group. researchgate.net Research has shown that the reaction of lithiated 2-aminopyridine with alkyl halides can afford the corresponding 2-alkylamino pyridines in good yields, typically between 75-85%. researchgate.net
| Reactants | Reagents | Conditions | Product | Yield |
| 2-Aminopyridine, Octyl Halide | Base (e.g., K₂CO₃, NaH) | Solvent (e.g., DMF, CH₃CN), Heat | N-octyl-2-pyridinamine | Moderate to Good |
| Lithiated 2-Aminopyridine, Octyl Halide | - | Solvent (e.g., THF) | N-octyl-2-pyridinamine | 75-85% |
This table summarizes common conditions for the nucleophilic substitution synthesis of N-octyl-2-pyridinamine.
Transition-metal-free direct N-alkylation of amines using alcohols has also been reported, employing pyridine as a hydrogen shuttle in a "borrowing hydrogen" process. rsc.org This method offers a greener alternative to the use of alkyl halides. More recently, a metallaphotoredox approach using a copper catalyst has been developed for the N-alkylation of a broad range of N-nucleophiles with alkyl bromides at room temperature. princeton.edu
Reductive Amination Protocols for N-Octyl Chain Incorporation onto Pyridine Scaffolds
Reductive amination provides an alternative and highly effective method for the synthesis of N-octyl-2-pyridinamine. This two-step, one-pot process involves the initial reaction of 2-aminopyridine with octanal (octyl aldehyde) to form an intermediate imine or Schiff base. google.comresearchgate.net This intermediate is then reduced in situ to the final secondary amine product. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium triacetoxyborohydride [NaB(OAc)₃H], and catalytic hydrogenation. organic-chemistry.orgmdpi.com
| Carbonyl Compound | Amine | Reducing Agent | Conditions | Product |
| Octanal | 2-Aminopyridine | NaBH₄, NaBH(OAc)₃, H₂/Pd-C | One-pot | N-octyl-2-pyridinamine |
| Octanal | 2-Aminopyridine | Formic Acid | Reflux | N-octyl-2-pyridinamine |
This table outlines the general parameters for the reductive amination synthesis of N-octyl-2-pyridinamine.
Multicomponent Reaction Paradigms for Constructing N-Alkyl-2-Pyridinamine Frameworks
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rasayanjournal.co.in These reactions are highly atom-economical and can generate molecular diversity efficiently.
Condensation and Cyclization Reactions Utilizing 2-Aminopyridine Precursors
While not directly forming N-octyl-2-pyridinamine in a single MCR, 2-aminopyridine is a common precursor in condensation and cyclization reactions that lead to more complex heterocyclic frameworks containing the N-alkyl-2-pyridinamine motif. For example, 2-aminopyridines are key building blocks in the synthesis of imidazo[1,2-a]pyridines through reactions with α-haloketones or via tandem Michael addition/intramolecular cyclization with nitroolefins. rsc.org These reactions showcase the utility of 2-aminopyridine in building fused heterocyclic systems where the nitrogen of the aminopyridine becomes part of a new ring. The subsequent N-alkylation of these products would then lead to structures containing the desired N-alkyl-2-pyridinamine substructure.
Cross-Coupling Strategies for Structural Elaboration of N-Alkyl-2-Pyridinamines
Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of complex organic molecules. rsc.org For pre-formed N-alkyl-2-pyridinamines, cross-coupling reactions can be used to further functionalize the pyridine ring. The pyridyl group in N-aryl-2-aminopyridines can act as a directing group, facilitating C-H activation and subsequent functionalization at the ortho position of the aryl group. rsc.org
Furthermore, nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of alkylated heterocycles from heteroaryl halides and alkyl halides. nih.gov This methodology could potentially be applied to couple an octyl halide with a halogenated 2-aminopyridine derivative. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also widely used, although the synthesis of the necessary pyridine-2-boronate reagents can be challenging. sigmaaldrich.com An alternative approach involves the use of pyridine-2-sulfinates as nucleophilic coupling partners in a palladium-catalyzed desulfinylative cross-coupling process. sigmaaldrich.com Copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines has also been reported for the synthesis of N-(2-pyridyl)-α-ketoamides. researchgate.net
| Coupling Partners | Catalyst | Reaction Type | Product |
| Halogenated 2-aminopyridine, Octyl halide | Nickel catalyst | Cross-electrophile coupling | N-octyl-2-pyridinamine derivative |
| 2-Bromopyridine, Aniline | Palladium catalyst | Buchwald-Hartwig amination | N-aryl-2-aminopyridine |
This table provides examples of cross-coupling strategies relevant to the synthesis of N-alkyl-2-pyridinamine frameworks.
Green Chemistry Principles and Sustainable Synthesis of N-octyl-2-Pyridinamine Analogues
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.org In the synthesis of N-octyl-2-pyridinamine and its analogues, several green chemistry approaches can be and have been implemented.
The use of microwave irradiation is a well-established green technique that can accelerate reaction rates, improve yields, and reduce the formation of byproducts. mdpi.comresearchgate.net One-pot syntheses, such as reductive amination and MCRs, are inherently greener as they reduce the number of synthetic steps and purification procedures, thereby minimizing solvent and energy consumption. rasayanjournal.co.in
Solvent choice is a critical aspect of green chemistry. The use of safer and more environmentally benign solvents, such as water or ethanol, or conducting reactions under solvent-free conditions, is highly desirable. mdpi.comijcrcps.com For instance, the synthesis of N-benzylidenepyridine-2-amine has been achieved in high yield at room temperature using an ethanol-water mixture. ijcrcps.com The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry as they can reduce the energy requirements of reactions and are often used in small quantities. mdpi.com
Sustainable methods for pyridine derivative synthesis include:
Microwave-assisted synthesis: Reduces reaction times and often improves yields. mdpi.comnih.gov
Multicomponent reactions (MCRs): Improve atom economy and process efficiency. rasayanjournal.co.innih.govacsgcipr.org
Use of green solvents: Water, ethanol, and ionic liquids are preferred over hazardous organic solvents. mdpi.comijcrcps.com
Catalysis: Employment of efficient and recyclable catalysts to minimize waste. mdpi.com
Solvent-free synthesis: Performing reactions without a solvent to reduce environmental impact. rasayanjournal.co.inmdpi.com
By integrating these principles, the synthesis of N-octyl-2-pyridinamine can be made more sustainable and environmentally friendly.
Development of Environmentally Benign Reaction Media and Solvent-Free Processes
The synthesis of N-alkylated aminopyridines, including 2-Pyridinamine, N-octyl-, is increasingly moving towards environmentally benign methodologies to reduce waste and avoid hazardous substances. A key aspect of this green chemistry approach is the use of alternative reaction media and the development of solvent-free processes. Water, being non-toxic, non-flammable, and readily available, has been explored as a solvent for the amination of polyhalogenated pyridines, which provides a practical and more environmentally friendly route to 2-aminopyridine derivatives nih.gov. While traditional methods often rely on organic solvents, research has demonstrated the feasibility of performing reactions under solvent-free conditions, which can lead to higher yields and easier product isolation researchgate.net.
The following table summarizes the advantages of using environmentally benign methods in pyridine derivative synthesis.
| Method | Key Features | Advantages | Relevant Compounds |
| Aqueous Media Synthesis | Uses water as the reaction solvent. | Environmentally benign, low-cost, non-toxic, non-flammable. nih.gov | 2-Aminopyridine derivatives |
| Solvent-Free C-H Functionalization | Direct reaction of reagents without a solvent. | Atom-economical, reduced waste, often higher yields, simplified workup. rsc.org | Pyridine-2-yl substituted ureas |
| Borrowing Hydrogen Alkylation | Transition-metal-free N-alkylation using alcohols under neat conditions. | Avoids alkyl halides, reduces salt byproduct formation, high atom economy. rsc.orgresearchgate.net | N-alkylated aromatic and heteroaryl amines |
Integration of Microwave and Ultrasonic Irradiation in N-Alkyl-2-Pyridinamine Synthesis
To enhance reaction rates and improve yields in the synthesis of N-alkyl-2-pyridinamines, non-conventional energy sources such as microwave (MW) and ultrasonic (US) irradiation have been effectively integrated into synthetic protocols. These techniques often lead to significantly shorter reaction times, milder reaction conditions, and improved energy efficiency compared to conventional heating methods nih.govpreprints.orgnih.govnanobioletters.com.
Microwave-assisted organic synthesis has become a powerful tool for constructing a diverse range of N-heterocycles nih.gov. In the synthesis of acetamide derivatives from aminopyridines, microwave irradiation accelerated the C-N bond formation, leading to good yields in a fraction of the time required by conventional heating preprints.org. Similarly, the synthesis of pyrazolopyridine derivatives was successfully carried out using microwave irradiation, highlighting its broad applicability nih.gov. The primary advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to uniform heating and a reduction in side reactions nih.gov.
Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields nih.govnih.govresearchgate.net. The synthesis of various heterocyclic compounds, including pyrimidines and their fused derivatives, has been shown to be more efficient under ultrasonic irradiation, often in aqueous media, which further enhances the green credentials of the synthesis nih.govnanobioletters.com. For instance, multicomponent reactions to form 4H-pyran derivatives under ultrasound were completed in minutes with excellent yields, compared to much longer times and lower yields with conventional methods nanobioletters.com. The synergistic effect of combining ultrasound with catalysts has also been noted, leading to better fragmentation of catalyst particles and increased activity mdpi.com.
The table below compares conventional heating with microwave and ultrasonic irradiation for the synthesis of related heterocyclic compounds.
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation |
| Reaction Time | Hours to days | Minutes | Minutes to hours nih.govnanobioletters.com |
| Energy Efficiency | Low | High nih.gov | High |
| Yield | Often moderate | Good to excellent preprints.orgnih.gov | Good to excellent nih.govnanobioletters.comresearchgate.net |
| Side Reactions | More prevalent | Reduced nih.gov | Often reduced |
| Reaction Conditions | Often harsh | Milder nih.gov | Milder nanobioletters.com |
Mechanistic Elucidation of Synthetic Transformations Involving 2-Pyridinamine, N-octyl-
Investigation of Catalytic Cycles in N-Pyridinamine Functionalization Reactions
The functionalization of N-pyridinamines, such as N-alkylation, often proceeds through catalytic cycles that enhance efficiency and selectivity. A prominent example is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows for the N-alkylation of amines using alcohols as alkylating agents, a greener alternative to alkyl halides rsc.orgresearchgate.net.
In a typical catalytic cycle for the N-alkylation of 2-aminopyridine with an alcohol (e.g., 1-octanol to form 2-Pyridinamine, N-octyl-), a transition-metal catalyst, often based on ruthenium or palladium, is employed researchgate.net. The proposed mechanism involves several key steps:
Oxidation: The catalyst first abstracts a hydrogen atom from the alcohol, oxidizing it to the corresponding aldehyde (e.g., octanal). The catalyst is temporarily in a hydride form.
Condensation: The in situ-generated aldehyde then reacts with the 2-aminopyridine to form a Schiff base or imine intermediate, releasing a molecule of water.
Reduction: The catalyst then transfers the stored hydride to the imine intermediate, reducing the C=N bond to a C-N single bond and thus forming the final N-alkylated product, 2-Pyridinamine, N-octyl-.
Catalyst Regeneration: Upon transferring the hydride, the catalyst is regenerated and can enter a new catalytic cycle.
This process is highly atom-economical as the only byproduct is water. Mechanistic studies, including deuterium labeling, have confirmed the operation of the borrowing hydrogen process rsc.org. Furthermore, N-functionalized pyridinium (B92312) salts have emerged as valuable intermediates in pyridine functionalization, enabling regiocontrolled reactions under mild, acid-free conditions, which is particularly useful for complex molecules nih.gov.
Analysis of Proton Transfer and Electron Transfer Pathways in Related Aminopyridine Systems
The reactivity and synthesis of aminopyridine derivatives are fundamentally governed by proton transfer (PT) and single-electron transfer (SET) pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and developing new synthetic methods nih.govnih.govnih.gov.
Proton Transfer (PT): Aminopyridines can act as either electron donors or proton acceptors mdpi.com. Proton transfer is a key step in many reactions, including acid-base catalysis and tautomerization. Studies on aminopyridine systems have shown that intramolecular proton transfer can occur, influencing their photophysical properties nih.gov. The protonation state of the pyridine nitrogen versus the amino group substituent is highly dependent on the solvent and pH nih.govmdpi.com. For instance, in acidic solutions, a red shift in absorption spectra suggests the occurrence of intramolecular proton transfer nih.gov. The study of PT complexes between aminopyridines and phenols indicates that a hydrogen bond is first formed, followed by a complete proton transfer from the phenol to the pyridine nitrogen atom, a process influenced by solvent polarity mdpi.com. Aromatic π-interactions can also facilitate proton transfer, providing an efficient route to overcome entropic barriers in reactions figshare.com.
Electron Transfer (ET): Single-electron transfer pathways are central to many functionalization reactions involving pyridine derivatives, particularly those proceeding via radical intermediates nih.govnih.gov. The N-alkylation of certain pyridine systems with organometallic reagents like MeLi, MgR₂, and ZnR₂ has been shown to proceed via single-electron transfer processes, as evidenced by EPR spectroscopy which detected paramagnetic intermediates nih.gov. In these reactions, an electron is transferred from the alkyl reagent to the pyridine system, generating a radical anion which then undergoes further reaction. Furthermore, pyridine N-oxides can serve as precursors to pyridine N-oxy radicals through single-electron oxidation. These radicals are effective hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen from C-H bonds to generate carbon radicals for subsequent functionalization reactions nih.govresearchgate.net. This photoinduced process highlights the importance of electron transfer in activating otherwise inert C-H bonds nih.gov.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Pyridinamine, N Octyl
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The resulting spectrum serves as a unique "molecular fingerprint," where specific absorption or scattering peaks correspond to distinct vibrational modes. This allows for the identification of functional groups and provides information on the molecular conformation.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The FT-IR spectrum of 2-Pyridinamine, N-octyl- is characterized by absorption bands corresponding to its constituent functional groups: the secondary amine, the pyridine (B92270) ring, and the octyl alkyl chain.
The N-H stretching vibration of the secondary amine typically appears as a single, sharp band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the octyl chain are observed as strong bands between 2850 and 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups can be distinguished. Aromatic C-H stretching from the pyridine ring is expected to appear at wavenumbers just above 3000 cm⁻¹.
The "fingerprint region" (below 1650 cm⁻¹) contains a wealth of structural information. The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1620 cm⁻¹ range. The N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹. Furthermore, C-H bending vibrations for the alkyl chain appear around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (umbrella mode for the terminal CH₃ group). The stretching of the aromatic carbon-nitrogen bond (C-N) is expected in the 1260-1330 cm⁻¹ region. nist.govchemicalbook.comnih.gov
Table 1: Characteristic FT-IR Absorption Bands for 2-Pyridinamine, N-octyl-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 2955-2920 | C-H Asymmetric Stretch | CH₂, CH₃ (Octyl) |
| 2870-2850 | C-H Symmetric Stretch | CH₂, CH₃ (Octyl) |
| ~1610 | C=C, C=N Ring Stretch | Pyridine |
| ~1570 | N-H Bend | Secondary Amine |
| ~1465 | C-H Bend (Scissoring) | CH₂ (Octyl) |
| ~1430 | C=C, C=N Ring Stretch | Pyridine |
| ~1375 | C-H Bend (Umbrella) | CH₃ (Octyl) |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in molecular polarizability are Raman active. For 2-Pyridinamine, N-octyl-, Raman spectroscopy is particularly effective for identifying vibrations of the pyridine ring.
The symmetric "ring breathing" vibration of the pyridine ring, which involves the entire ring expanding and contracting, gives rise to a particularly strong and characteristic Raman signal, typically found near 1000 cm⁻¹. Aromatic C-H stretching modes are also clearly observable. While C-H stretching and bending modes of the octyl chain are present, they are often less intense than in the FT-IR spectrum. The symmetric nature of the ring breathing mode makes it highly polarizable and thus a strong scatterer in Raman spectroscopy, providing a clear marker for the pyridine moiety. researchgate.net
Assignments of vibrational modes are often made by comparing the complementary information from both FT-IR and Raman spectra. For a molecule with a center of symmetry, mutual exclusion applies (vibrations cannot be both IR and Raman active). While 2-Pyridinamine, N-octyl- lacks such symmetry, some modes are inherently stronger in one technique than the other, aiding in a more complete vibrational assignment.
To achieve a definitive assignment of the numerous vibrational modes in 2-Pyridinamine, N-octyl-, a Normal Coordinate Analysis (NCA) is employed. nih.gov This computational method mathematically models the molecule's vibrations based on its geometry and a set of force constants that describe the stiffness of its bonds and the resistance to bending and torsional motions.
The analysis is typically performed using Wilson's FG matrix method. The process involves:
Defining the Molecular Geometry: An optimized molecular geometry is obtained, usually from quantum chemical calculations such as Density Functional Theory (DFT).
Developing a Force Field: A set of force constants (e.g., a Urey-Bradley force field) is defined. These constants are often refined by fitting the calculated frequencies to the experimentally observed FT-IR and Raman frequencies.
Calculating Vibrational Frequencies: The vibrational frequencies and normal modes are calculated from the molecular model.
Assigning Modes with Potential Energy Distribution (PED): The contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode is calculated. This Potential Energy Distribution (PED) allows for an unambiguous assignment of spectral bands, such as identifying a band as being "80% C=N stretch and 20% C-C stretch." samipubco.com
Theoretical wavenumber prediction using DFT has become an indispensable tool. While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement with observed spectra. This theoretical approach is crucial for assigning complex spectra and understanding the nature of the molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide information about the chemical environment, connectivity, and spatial proximity of atoms.
The ¹H and ¹³C NMR spectra of 2-Pyridinamine, N-octyl- provide a complete map of the proton and carbon framework of the molecule. Each chemically distinct nucleus gives rise to a unique signal, with its chemical shift (δ) indicating its electronic environment.
In the ¹H NMR spectrum , the protons on the pyridine ring appear in the downfield (aromatic) region, typically between δ 6.5 and 8.1 ppm. The coupling patterns (splitting) of these signals reveal their relative positions on the ring. The proton attached to the secondary amine (N-H) would likely appear as a broad signal. The protons of the octyl chain appear in the upfield region (δ 0.8-3.4 ppm). The terminal methyl (CH₃) group gives a characteristic triplet around δ 0.9 ppm, while the methylene (B1212753) (CH₂) groups appear as multiplets. The CH₂ group directly attached to the nitrogen is the most deshielded of the alkyl protons due to the electronegativity of the nitrogen atom.
In the ¹³C NMR spectrum , the carbons of the pyridine ring are observed in the downfield region (δ 107-158 ppm). The carbon atom attached to the amino group (C2) is typically the most downfield among the ring carbons. The eight distinct carbons of the octyl chain appear in the upfield region (δ 14-44 ppm), with the terminal methyl carbon being the most shielded (lowest chemical shift). rsc.org
Table 2: ¹H and ¹³C NMR Chemical Shift Data for 2-Pyridinamine, N-octyl- rsc.org
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine Ring | ||
| H-3 | ~6.5 | ~107.1 |
| H-4 | ~7.4 | ~137.5 |
| H-5 | ~6.6 | ~112.9 |
| H-6 | ~8.0 | ~148.1 |
| C-2 | - | ~158.1 |
| Octyl Chain | ||
| N-H | Variable (broad) | - |
| C1'-H₂ | ~3.3 (t) | ~43.7 |
| C2'-H₂ | ~1.6 (m) | ~29.5 |
| C3'-H₂ | ~1.4 (m) | ~27.1 |
| C4'-H₂ | ~1.3 (m) | ~29.3 |
| C5'-H₂ | ~1.3 (m) | ~29.2 |
| C6'-H₂ | ~1.3 (m) | ~31.8 |
| C7'-H₂ | ~1.3 (m) | ~22.6 |
(Note: Chemical shifts are approximate and can vary with solvent and concentration. Multiplicities: t = triplet, m = multiplet.)
While 1D NMR provides essential information, multidimensional NMR experiments are required for the complete and unambiguous assignment of all signals and for probing spatial relationships.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Pyridinamine, N-octyl-, COSY would show correlations between adjacent protons, allowing for a sequential "walk" along the octyl chain and unambiguous assignment of the coupled protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals of the octyl chain and the protonated carbons of the pyridine ring based on the more easily assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, even if they are not directly connected through bonds. A 2D-NOESY experiment can provide insights into the preferred conformation of the molecule, for example, by showing spatial proximities between protons of the octyl chain and the pyridine ring, which can indicate folding of the chain back over the ring. rsc.org
Together, these multidimensional techniques provide a powerful suite of tools for the complete and detailed structural elucidation of 2-Pyridinamine, N-octyl- in solution.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2-Pyridinamine, N-octyl- |
| Pyridine |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 2-Pyridinamine, N-octyl-. Upon ionization, the molecule generates a molecular ion (M⁺) whose mass-to-charge ratio (m/z) confirms the molecular weight. The subsequent fragmentation of this energetically unstable ion provides a unique pattern that helps in elucidating the molecule's structure.
The fragmentation of 2-Pyridinamine, N-octyl- is expected to follow pathways characteristic of both aliphatic amines and aromatic pyridine structures. libretexts.orgchemguide.co.ukmiamioh.edu A primary fragmentation mechanism is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom of the amino group. miamioh.edu This would result in the loss of a heptyl radical (C₇H₁₅•), leading to a stable resonance-stabilized fragment. Another significant fragmentation pathway involves the cleavage of the long octyl chain, producing a series of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (-CH₂-) groups. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for 2-Pyridinamine, N-octyl- (C₁₃H₂₂N₂)
| Fragment Ion | Proposed Structure/Loss | m/z (Predicted) |
|---|---|---|
| [M]⁺ | Molecular Ion | 206 |
| [M-15]⁺ | Loss of •CH₃ | 191 |
| [M-29]⁺ | Loss of •C₂H₅ | 177 |
| [M-43]⁺ | Loss of •C₃H₇ | 163 |
| [M-57]⁺ | Loss of •C₄H₉ | 149 |
| [M-99]⁺ | Loss of •C₇H₁₅ (Alpha-cleavage) | 107 |
This interactive table outlines the expected fragmentation patterns based on established principles of mass spectrometry.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Measurement
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for determining the accurate molecular weight of molecules like 2-Pyridinamine, N-octyl- with minimal fragmentation. uliege.be In this method, the analyte is ionized from a solution, typically yielding a protonated molecule, [M+H]⁺. This technique is often coupled with high-resolution mass analyzers such as Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) to provide highly accurate mass measurements, often to within a few parts per million (ppm). nih.govrsc.org
For 2-Pyridinamine, N-octyl- (molecular formula C₁₃H₂₂N₂), the theoretical monoisotopic mass is 206.1783 Da. ESI-MS would be expected to show a prominent peak at m/z 207.1856, corresponding to the [M+H]⁺ ion. An accurate mass measurement of this ion can confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. nih.gov This high level of accuracy is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. rsc.org
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited State Dynamics
Electronic spectroscopy provides significant insights into the electronic structure and photophysical properties of 2-Pyridinamine, N-octyl-. These techniques probe the transitions between electronic energy levels within the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of 2-Pyridinamine, N-octyl- is characterized by electronic transitions involving the π-system of the pyridine ring and the non-bonding electrons of the amino nitrogen. Research on a structurally similar aminopyridine derivative with an n-octyl group shows a distinct absorption maximum (λmax) at 258 nm. nih.gov This absorption band is primarily attributed to a π→π* transition within the conjugated system of the 2-aminopyridine (B139424) chromophore. masterorganicchemistry.com A weaker, longer-wavelength absorption, corresponding to an n→π* transition involving the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital, may also be present, often appearing as a shoulder on the main absorption peak. masterorganicchemistry.comorientjchem.org The N-octyl group, being a saturated alkyl chain, acts as a weak auxochrome and is not expected to significantly shift the absorption maxima compared to the parent 2-aminopyridine.
Fluorescence Spectroscopy for Luminescent Properties and Quantum Yield Determinations
Upon absorption of UV radiation, 2-Pyridinamine, N-octyl- can dissipate the absorbed energy through fluorescence emission. The fluorescence properties are highly dependent on the molecular structure and environment. While unsubstituted 2-aminopyridine is known to have a high fluorescence quantum yield (Φ) of approximately 0.6, the introduction of an N-octyl group appears to significantly alter its emissive properties. nih.govedinst.com
A study on a related 6-(n-octyl)-2-aminopyridine derivative reported a maximum emission wavelength (λem) of 455 nm following excitation at 345 nm, but with a very low quantum yield of just 0.02. nih.gov This substantial quenching of fluorescence suggests that the flexible N-octyl chain provides non-radiative decay pathways for the excited state. These pathways could include vibrational and rotational motions that allow the molecule to return to the ground state without emitting a photon.
Table 2: Photophysical Properties of an N-octyl Aminopyridine Derivative
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λabs) | 258 nm | nih.gov |
| Excitation Wavelength (λex) | 345 nm | nih.gov |
| Emission Maximum (λem) | 455 nm | nih.gov |
This interactive table summarizes the key photophysical data for a closely related N-octyl substituted aminopyridine.
Analysis of Solvation Effects and Hydrogen-Bonding Influences on Electronic Spectra
The electronic spectra of 2-Pyridinamine, N-octyl- are sensitive to the surrounding solvent environment due to changes in polarity and hydrogen-bonding interactions. rsc.orgsciforum.net In non-polar solvents, the molecule exists in a less polarized state. As solvent polarity increases, the absorption and emission bands can shift. For π→π* transitions, polar solvents often cause a red-shift (a shift to longer wavelengths) due to the stabilization of the more polar excited state. sciforum.net
Hydrogen bonding plays a crucial role, particularly in protic solvents like ethanol or water. nih.gov The amino group (-NH-) can act as a hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. rsc.org Studies on related 2-aminopyridine derivatives have shown that intermolecular hydrogen bonds with solvent molecules can be strengthened in the electronically excited state. nih.gov This enhanced interaction further stabilizes the excited state, leading to a significant red-shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism. The specific shifts observed provide information about the charge distribution changes between the ground and excited electronic states.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
While a specific crystal structure for 2-Pyridinamine, N-octyl- is not publicly available, X-ray Diffraction (XRD) on a single crystal would be the definitive method to determine its precise three-dimensional atomic arrangement in the solid state. mdpi.com Based on the known crystal structures of 2-aminopyridine and its derivatives, a number of structural features for 2-Pyridinamine, N-octyl- can be predicted. nih.govresearchgate.netrsc.org
The primary intermolecular interaction governing the crystal packing would be hydrogen bonding. The amino group's hydrogen atom can form a strong N-H···N hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. researchgate.net This interaction typically leads to the formation of either centrosymmetric dimers or extended one-dimensional chains throughout the crystal lattice.
Table 3: Hypothetical Crystallographic Data for 2-Pyridinamine, N-octyl-
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Key Intermolecular Forces | N-H···N Hydrogen Bonding, van der Waals |
| Dominant Structural Motif | Hydrogen-bonded dimers or chains |
This interactive table presents predicted crystallographic parameters based on the analysis of similar known structures.
Single Crystal X-ray Diffraction for Precise Atomic Arrangement
Single-crystal X-ray diffraction stands as the definitive method for determining the molecular structure of crystalline solids. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the atomic positions within the crystal.
Based on data from related structures, a hypothetical set of crystallographic parameters for 2-Pyridinamine, N-octyl- can be proposed. These parameters are essential for understanding the unit cell, which is the fundamental repeating unit of the crystal lattice.
Interactive Data Table: Hypothetical Crystallographic Data for 2-Pyridinamine, N-octyl-
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 5.0 - 7.0 |
| c (Å) | 20.0 - 25.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1300 - 1750 |
| Z (molecules per unit cell) | 4 |
Note: This data is hypothetical and based on typical values for similar organic molecules. The actual parameters can only be determined experimentally.
Analysis of Intermolecular Interactions and Packing Arrangements in Crystal Lattices
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. For 2-Pyridinamine, N-octyl-, several types of intermolecular interactions are anticipated to play a significant role in its crystal packing.
Hydrogen Bonding: The most prominent intermolecular interaction expected in the crystal structure of 2-Pyridinamine, N-octyl- is hydrogen bonding. The amino group (-NH-) acts as a hydrogen bond donor, while the pyridinic nitrogen atom is a strong hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers or one-dimensional chains through N-H···N hydrogen bonds researchgate.netresearchgate.net. This is a common and robust supramolecular synthon observed in many 2-aminopyridine derivatives researchgate.netnih.gov.
Van der Waals Interactions: The long, nonpolar octyl chain will significantly contribute to the crystal packing through van der Waals forces. These interactions will likely dictate the arrangement of the alkyl chains, leading to interdigitation or layered structures to maximize packing efficiency. The flexibility of the octyl group allows it to adopt conformations that optimize these weak but numerous interactions.
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. These interactions can be either face-to-face or offset (displaced). The presence and geometry of π-π stacking are influenced by the substituents on the ring. In the case of 2-Pyridinamine, N-octyl-, the steric bulk of the octyl group might influence the relative orientation of the pyridine rings, potentially favoring offset stacking arrangements.
Interactive Data Table: Expected Intermolecular Interactions in Crystalline 2-Pyridinamine, N-octyl-
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Packing |
| Hydrogen Bonding | N-H (amino) | N (pyridine) | 2.9 - 3.2 | Primary, structure-directing |
| Van der Waals | Octyl Chain | Octyl Chain | > 3.4 | Significant, space-filling |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Moderate, influences orientation |
| C-H···π Interactions | C-H (octyl) | Pyridine Ring (π-system) | 2.5 - 2.9 (H to ring centroid) | Minor, stabilizing |
Computational Chemistry and Theoretical Investigations of 2 Pyridinamine, N Octyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights into the electronic distribution, molecular geometry, and reactivity of 2-Pyridinamine, N-octyl-.
Density Functional Theory (DFT) and Ab Initio Methods for Molecular Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 2-Pyridinamine, N-octyl-, this is achieved through methods like Density Functional Theory (DFT) and ab initio calculations. researchgate.netniscair.res.innih.gov
DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for medium-sized organic molecules. researchgate.netniscair.res.innih.gov Coupled with a suitable basis set, such as 6-31G(d,p), these calculations can predict bond lengths, bond angles, and dihedral angles with high precision. For 2-Pyridinamine, N-octyl-, the geometry optimization would reveal the planarity of the pyridine (B92270) ring and the preferred conformation of the N-octyl side chain relative to the aromatic core. The presence of the amino group and the long alkyl chain introduces conformational flexibility, which can be explored by locating different local minima on the potential energy surface.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the geometries obtained from DFT. researchgate.net These methods are computationally more demanding but can provide benchmark data for more approximate methods. A comparison of results from both DFT and ab initio methods can lend greater confidence to the predicted molecular structure.
| Parameter | Value |
|---|---|
| C-N (Pyridine Ring) Bond Length | ~1.34 Å |
| C-C (Pyridine Ring) Bond Length | ~1.39 Å |
| C-N (Amine) Bond Length | ~1.38 Å |
| N-C (Octyl Chain) Bond Length | ~1.47 Å |
| C-N-C Bond Angle (Pyridine-Amine) | ~128° |
| Pyridine Ring Dihedral Angles | ~0° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netschrodinger.com
For 2-Pyridinamine, N-octyl-, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) moiety, specifically on the nitrogen atom of the amino group and the π-system of the pyridine ring. The LUMO, on the other hand, is likely to be distributed over the pyridine ring. The presence of the electron-donating octyl group attached to the amino nitrogen would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted 2-aminopyridine. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 |
Prediction of Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. cornell.eduacs.orgresearchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.
In the case of 2-Pyridinamine, N-octyl-, the MEP surface would show regions of negative potential (typically colored red) around the electronegative nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group, suggesting their potential involvement in hydrogen bonding. The octyl chain would exhibit a largely neutral potential (green). The MEP analysis provides a visual representation of the molecule's polarity and its potential interaction sites with other molecules. cornell.edursc.org
Calculation of Hyperpolarizability for Non-Linear Optical Properties
Molecules with significant charge asymmetry and extended π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule.
Computational methods, particularly DFT, can be employed to calculate the hyperpolarizability of 2-Pyridinamine, N-octyl-. tandfonline.comtandfonline.com The presence of the electron-donating amino group and the electron-withdrawing pyridine ring creates a donor-acceptor system, which can enhance the NLO response. The octyl group, while not directly conjugated, can influence the electronic properties and thus the hyperpolarizability. The calculated β value would provide a theoretical prediction of the molecule's potential as an NLO material.
Molecular Dynamics (MD) and Simulation Studies for Conformational Analysis
While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. figshare.comacs.orgulisboa.pt This is particularly important for a molecule like 2-Pyridinamine, N-octyl-, which possesses a flexible alkyl chain.
MD simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for each atom. This allows for the exploration of the potential energy surface and the identification of the most populated conformations of the octyl chain. The simulations can provide insights into the chain's flexibility, its folding patterns, and its interactions with the pyridine ring. Different force fields, such as AMBER or CHARMM, can be used to model the interatomic interactions. acs.org The results of MD simulations are crucial for understanding the molecule's behavior in a realistic environment and for interpreting experimental data.
Theoretical Modeling of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can also be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. stenutz.eunsf.govnih.govacs.org
For 2-Pyridinamine, N-octyl-, theoretical calculations can predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net
Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. stenutz.eunsf.govacs.org By calculating the magnetic shielding tensors for each nucleus, the theoretical ¹H and ¹³C NMR spectra can be generated. acs.org Discrepancies between the calculated and experimental spectra can provide insights into solvent effects or specific conformational preferences that may not have been fully captured by the initial geometry optimization.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C2 | 158.5 |
| Pyridine C3 | 108.2 |
| Pyridine C4 | 137.9 |
| Pyridine C5 | 112.7 |
| Pyridine C6 | 148.1 |
| Octyl C1' | 43.5 |
| Octyl C2' | 31.8 |
| Octyl C3' | 29.4 |
| Octyl C4' | 29.2 |
| Octyl C5' | 26.9 |
| Octyl C6' | 22.6 |
| Octyl C7' | 31.9 |
| Octyl C8' | 14.1 |
Catalytic Applications and Ligand Design Incorporating 2 Pyridinamine, N Octyl Scaffolds
Transition Metal-Catalyzed Transformations Utilizing N-Alkyl-2-Pyridinamine Ligands
N-Alkyl-2-pyridinamine ligands, including by extension N-octyl-2-pyridinamine, are highly effective in a range of transition metal-catalyzed reactions. The pyridine (B92270) nitrogen and the amino group can act as a bidentate chelating system, stabilizing the metal center and promoting catalytic activity. The N-alkyl substituent, such as an octyl group, can enhance solubility in organic solvents and create a specific steric environment around the metal, influencing selectivity.
Palladium catalysis is a cornerstone of modern organic synthesis, and N-alkyl-2-pyridinamine ligands have proven to be valuable in this domain. These ligands can act as directing groups, facilitating C-H activation and subsequent functionalization.
Detailed research has demonstrated the utility of N-aryl-2-aminopyridines in palladium-catalyzed annulation reactions to construct complex heterocyclic frameworks. For instance, the reaction of N-aryl-2-aminopyridines with internal alkynes, catalyzed by Pd(MeCN)₂Cl₂, can produce N-(2-pyridyl)indole structures. rsc.org While this example uses an N-aryl group, the underlying principle of the pyridyl group acting as a directing group is applicable to N-alkyl-2-pyridinamines. The N-octyl group would be expected to enhance the solubility of the complex, potentially improving reaction efficiency.
In a similar vein, palladium-catalyzed carbonylative intramolecular cyclization of N-aryl-2-aminopyridines has been used to synthesize 11H-pyrido[2,1-b]quinazolin-11-ones. rsc.org Here, the pyridyl nitrogen serves as both a directing group and an intramolecular nucleophile. The general applicability of this type of transformation suggests that N-octyl-2-pyridinamine could be a viable substrate, leading to the formation of novel heterocyclic compounds.
Furthermore, palladium catalysts with chelating bis(phosphine) ligands have been shown to be effective for the amination of halopyridines. datapdf.com While not a direct application of N-octyl-2-pyridinamine as a ligand, this highlights the compatibility of the aminopyridine scaffold with palladium catalysis. A key challenge in the amination of bromopyridines is the inhibition of the catalyst by the pyridine product; however, the use of chelating phosphine (B1218219) ligands can prevent this deactivation. datapdf.com
The table below summarizes representative palladium-catalyzed reactions where N-alkyl-2-pyridinamine scaffolds are or could be employed.
| Reaction Type | Catalyst/Ligand System | Substrates | Products | Potential Role of N-octyl-2-pyridinamine |
| Annulation | Pd(MeCN)₂Cl₂ | N-aryl-2-aminopyridines, internal alkynes | N-(2-pyridyl)indoles | As a substrate with enhanced solubility. |
| Carbonylative Cyclization | Pd(OAc)₂ | N-aryl-2-aminopyridines, CO | 11H-pyrido[2,1-b]quinazolin-11-ones | As a substrate for novel heterocycle synthesis. |
| C,N-Cross Coupling | Pd-precatalysts with RuPhos/BrettPhos | 3-halo-2-aminopyridines, amines | N(3)-substituted-2,3-diaminopyridines | As a substrate for further functionalization. researchgate.netnih.gov |
| Amination | Pd(0)/chelating bis(phosphines) | Halopyridines, amines | Aminopyridines | As a ligand, the N-octyl group could tune steric and electronic properties. datapdf.com |
Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations. N-Alkyl-2-pyridinamine ligands have been explored in copper-catalyzed reactions, particularly for C-N bond formation.
Research has shown that copper(I) iodide can effectively catalyze the amination of 2-amino-5-halopyridines with various amines, including those with unprotected functional groups. rsc.orgscispace.comresearchgate.net This method is significant as it avoids the need for protecting groups on the 2-amino moiety. The use of 1,2-diol ligands was found to be beneficial for these reactions. rsc.orgscispace.com While N-octyl-2-pyridinamine itself was not the ligand, these studies demonstrate the feasibility of using unprotected 2-aminopyridine (B139424) derivatives in copper-catalyzed C-N bond formation, a reaction where N-octyl-2-pyridinamine could serve as a substrate.
In another study, a visible-light-promoted copper-catalyzed aerobic oxidative C-N coupling of 2-aminopyridine with terminal alkynes was developed to synthesize pyridyl amides. rsc.orgresearchgate.net This reaction proceeds through a C≡C bond cleavage and does not require external bases or oxidants. The robustness of the 2-aminopyridine scaffold in this transformation suggests that N-octyl-2-pyridinamine could also be a suitable substrate.
The following table presents examples of copper-catalyzed reactions involving the 2-aminopyridine scaffold.
| Reaction Type | Catalyst/Ligand System | Substrates | Products | Potential Role of N-octyl-2-pyridinamine |
| C-N Bond Formation | CuI / 1,2-diols | 2-amino-5-halopyridines, amines | 5-amino-2-aminopyridine derivatives | As a substrate with an unprotected amino group. rsc.orgscispace.comresearchgate.net |
| Oxidative C-N Coupling | Cu(I) / visible light | 2-aminopyridine, terminal alkynes | Pyridyl amides | As a substrate for the synthesis of N-octyl-substituted pyridyl amides. rsc.orgresearchgate.net |
| Amination | Cu(I) / aqueous ammonia | Bromopyridines | Aminopyridines | As a ligand to modulate catalyst activity and solubility. researchgate.net |
Ruthenium complexes are well-known for their ability to catalyze dehydrogenation reactions, which are of great interest for the synthesis of valuable chemicals from simple starting materials. N-Alkyl-2-pyridinamine ligands can play a crucial role in these processes.
Ruthenium complexes bearing α-diimine ligands have been shown to be effective catalysts for the N-alkylation of amines with alcohols via a hydrogen borrowing strategy. acs.orgnih.gov This process involves the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent hydrogenation of the resulting imine. The nature of the ligands, including N-alkyl-2-pyridinamine derivatives, can influence the efficiency of the catalyst.
Furthermore, ruthenium complexes with 2-(aminomethyl)pyridine and phosphine ligands are highly active for the transfer hydrogenation of ketones to alcohols. acs.org This highlights the potential of the aminopyridine scaffold to support catalytically active ruthenium centers. The reverse reaction, the dehydrogenation of alcohols, is a key step in many catalytic cycles.
A study on ligand dehydrogenation in ruthenium-amine complexes has provided mechanistic insights into these processes. nih.gov In basic solutions, ruthenium(III) amine complexes can undergo deprotonation followed by disproportionation to generate ruthenium(IV) species that then undergo spontaneous dehydrogenation. nih.gov Understanding these fundamental steps is crucial for designing more efficient catalysts based on N-octyl-2-pyridinamine.
Below is a table summarizing relevant ruthenium-catalyzed reactions.
| Reaction Type | Catalyst/Ligand System | Substrates | Products | Potential Role of N-octyl-2-pyridinamine |
| N-Alkylation of Amines | Ru(II) / α-diimine ligands | Amines, alcohols | N-alkylated amines | As a ligand to tune the catalyst's steric and electronic properties. acs.orgnih.gov |
| Transfer Hydrogenation | Ru(II) / 2-(aminomethyl)pyridine, phosphines | Ketones, 2-propanol | Alcohols | As a ligand scaffold for creating highly active catalysts. acs.org |
| Ligand Dehydrogenation | Ru(III) / amine ligands | Amine ligands | Imine products | As a ligand that can participate in the catalytic cycle through dehydrogenation. nih.gov |
Organocatalysis and Nucleophilic Catalysis Derived from N-Alkyl-2-Pyridinamine Structures
N-Alkyl-2-pyridinamine derivatives have the potential to act as organocatalysts, particularly as nucleophilic catalysts. The pyridine nitrogen can act as a nucleophile, and its reactivity can be modulated by the N-alkyl substituent.
While 4-(dialkylamino)pyridines (DMAP) are the most well-known aminopyridine-based nucleophilic catalysts, the principles can be extended to 2-aminopyridine derivatives. The catalytic cycle typically involves the nucleophilic attack of the pyridine nitrogen on an electrophilic substrate, forming a reactive intermediate that is then attacked by the final nucleophile.
Recent research has focused on developing new aminopyridine-based organocatalysts with tailored properties. For example, a new methodology for preparing benzylated aminopyridines has yielded site-selective organocatalysts for alcohol modification. chemrxiv.org This work highlights the importance of the substituents on the amino group in controlling the catalyst's activity and selectivity. An N-octyl group on a 2-aminopyridine could similarly influence its catalytic properties.
Furthermore, ruthenium(II) catalysts have been used to enable nucleophilic aromatic substitution (SNAr) reactions of aminopyridines with amines. researchgate.netthieme-connect.comthieme-connect.de In this system, the ruthenium coordinates to the pyridine ring, activating it for nucleophilic attack. This demonstrates a cooperative catalytic system where the aminopyridine scaffold plays a key role.
The table below outlines the potential of N-alkyl-2-pyridinamine structures in organocatalysis.
| Catalysis Type | Catalyst System | Substrates | Products | Potential Role of N-octyl-2-pyridinamine |
| Nucleophilic Catalysis | N-Alkyl-2-aminopyridine | Acylating agents, alcohols | Esters | As a nucleophilic catalyst with tailored solubility and steric bulk. |
| Site-Selective Catalysis | Benzylated aminopyridines | Diols | Mono-functionalized diols | As a scaffold for developing new site-selective organocatalysts. chemrxiv.org |
| Cooperative Catalysis | Ru(II) / Aminopyridine | Aminopyridines, amines | Substituted aminopyridines | As a substrate and ligand in cooperative catalytic systems. researchgate.netthieme-connect.comthieme-connect.de |
Heterogeneous Catalysis and Metal-Organic Framework (MOF) Incorporating 2-Aminopyridine Moieties
The immobilization of homogeneous catalysts onto solid supports or their incorporation into metal-organic frameworks (MOFs) offers significant advantages, including catalyst recyclability and ease of product purification. The 2-aminopyridine moiety is a versatile building block for creating such heterogeneous catalytic systems.
Amine-functionalized MOFs have attracted considerable attention for applications such as CO₂ capture and catalysis. rsc.orgmdpi.com The amino groups can be introduced through in situ synthesis using amine-containing linkers or by post-synthetic modification. 2-Aminopyridine and its derivatives can be used as ligands to construct MOFs with specific functionalities. For instance, amine-functionalized MOFs have been incorporated into polyimide mixed matrix membranes to enhance CO₂ permselectivity. researchgate.net
The synthesis of N-(pyridin-2-yl)-benzamides has been achieved using a bimetallic Fe₂Ni-BDC MOF as a heterogeneous catalyst. rsc.org This reaction involves the Michael addition amidation of 2-aminopyridine and nitroolefins. The MOF catalyst demonstrated good efficiency and could be reused multiple times without a significant loss of activity.
The table below provides examples of heterogeneous catalytic systems based on 2-aminopyridine.
| Catalyst Type | Material | Reaction | Substrates | Products |
| MOF | Fe₂Ni-BDC | Michael addition amidation | 2-aminopyridine, trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamides |
| Amine-functionalized MOF | NH₂-MIL-101(Al) | CO₂ Separation | Gas mixtures containing CO₂ | Separated CO₂ |
| MOF-Polymer Composite | Amine-functionalized MOF in Polyimide | Gas Separation | CO₂/CH₄ mixtures | Enhanced CO₂ separation |
Kinetics of Catalytic Reactions Involving N-octyl-2-Pyridinamine Complexes
Understanding the kinetics of a catalytic reaction is essential for optimizing reaction conditions and elucidating the reaction mechanism. While specific kinetic data for reactions involving N-octyl-2-pyridinamine complexes are not widely available, studies on related systems provide valuable insights.
A study on the thermal degradation of copper(II)-pyridine-2,5-dicarboxylate complexes with 2-aminomethylpyridine determined the kinetic parameters for each degradation step using the Coats-Redfern and Horowitz-Metzger methods. nih.gov Such studies can provide information about the stability of the complexes and the energy barriers for different processes.
Kinetic analysis of the palladium(II)-catalyzed asymmetric allylic trichloroacetimidate (B1259523) rearrangement has been used to identify the rate- and enantiodetermining steps of the reaction. nih.gov These studies supported a cyclization-induced rearrangement mechanism and guided the development of more enantioselective catalysts. Similar kinetic investigations on reactions catalyzed by N-octyl-2-pyridinamine complexes would be invaluable for understanding their catalytic behavior.
The following table highlights the importance of kinetic studies and provides examples from related systems.
| Reaction | Catalyst System | Kinetic Information Gained | Relevance to N-octyl-2-pyridinamine |
| Thermal Degradation | Cu(II)-pyridine-2,5-dicarboxylate complexes with 2-aminomethylpyridine | Activation energy and pre-exponential factor for degradation steps. nih.gov | Provides insight into the stability of related copper-aminopyridine complexes. |
| Allylic Rearrangement | Pd(II) / COP ligands | Identification of the rate- and enantiodetermining steps. nih.gov | Demonstrates the power of kinetics in understanding and improving catalytic systems. |
| Reduction of Pd(II) to Pd(0) | Pd(II) / PPh₃ | Equilibrium and rate constants for catalyst activation. researchgate.net | Understanding catalyst activation is crucial for optimizing reactions with N-octyl-2-pyridinamine-Pd complexes. |
Supramolecular Chemistry of 2 Pyridinamine, N Octyl and Its Derivatives
Host-Guest Complexation with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)
Host-guest chemistry investigates the formation of well-defined structural complexes between a large 'host' molecule and a smaller 'guest' molecule. For N-octyl-2-pyridinamine, the hosts of interest are typically macrocycles with hydrophobic cavities and hydrophilic exteriors, such as cyclodextrins and cucurbiturils, which can encapsulate the nonpolar octyl chain.
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone shape, offering a hydrophobic inner cavity ideal for encapsulating nonpolar guest moieties in aqueous solutions. nih.gov Cucurbit[n]urils (CB[n]) are macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges, featuring a hydrophobic cavity and two polar, carbonyl-fringed portals. rsc.org These hosts can selectively bind guests based on size, shape, and chemical complementarity, driven by noncovalent interactions. rsc.org
The binding of a guest molecule like N-octyl-2-pyridinamine into a macrocyclic host is governed by a combination of noncovalent forces. The primary driving force for the encapsulation of the octyl chain is the hydrophobic effect, where the release of high-energy water molecules from the host's nonpolar cavity upon guest inclusion leads to a favorable increase in entropy. d-nb.info
The stability and thermodynamics of these host-guest complexes are often investigated using techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH°), and entropy change (ΔS°). nih.govd-nb.info NMR spectroscopy, particularly 2D techniques like ROESY, can provide direct evidence of inclusion by showing spatial proximities between the protons of the guest and the inner-cavity protons of the host. nih.gov
Table 1: Representative Thermodynamic Data for Host-Guest Complexation
The following table presents illustrative thermodynamic data for the 1:1 inclusion complex of a guest molecule with β-cyclodextrin in an aqueous buffer, as determined by ITC. While specific data for N-octyl-2-pyridinamine is not available in the cited literature, these values for a comparable system (e.g., a small amphiphilic molecule) demonstrate the typical parameters measured in such an investigation.
| Thermodynamic Parameter | Representative Value | Unit | Driving Force Indication |
| Association Constant (Ka) | 1.5 x 10³ | M⁻¹ | Moderate binding affinity |
| Gibbs Free Energy (ΔG°) | -18.1 | kJ mol⁻¹ | Spontaneous process |
| Enthalpy (ΔH°) | -10.5 | kJ mol⁻¹ | Enthalpically favorable |
| Entropy (TΔS°) | 7.6 | kJ mol⁻¹ | Entropically favorable |
Note: Data is hypothetical and representative of typical values found in literature for similar host-guest systems to illustrate the concepts.
The length of the alkyl chain on a guest molecule plays a critical role in its interaction with macrocyclic hosts. Studies on homologous series of guests have shown that increasing the length of the hydrophobic chain generally enhances the binding affinity. nih.gov For N-alkyl-2-pyridinamine derivatives, extending the alkyl chain from a shorter group (e.g., butyl) to an octyl group would be expected to increase the association constant with hosts like β-cyclodextrin or specific cucurbiturils.
This trend is attributed to the increased number of hydrophobic C-H groups available for van der Waals interactions within the host cavity and a more significant hydrophobic effect from displacing a larger number of water molecules. nih.gov However, this effect is dependent on the cavity size of the host. If the chain becomes too long to be fully accommodated, the binding affinity may plateau or even decrease. The perfect fit between the guest's alkyl chain and the host's cavity dimensions is crucial for achieving maximum binding stability.
Self-Assembly Strategies and Molecular Recognition Phenomena involving N-octyl-2-Pyridinamines
The amphiphilic nature of N-octyl-2-pyridinamine, with its distinct polar headgroup and nonpolar tail, makes it a prime candidate for self-assembly into ordered supramolecular structures such as micelles, vesicles, or lamellar sheets in appropriate solvents. rsc.org This process is driven by the tendency of the system to minimize unfavorable interactions between the hydrophobic octyl chains and a polar solvent (like water) and to maximize favorable interactions between the polar aminopyridine headgroups and the solvent.
In nonpolar solvents, reverse self-assembly can occur, with the polar headgroups forming a core to minimize their contact with the solvent, while the octyl chains extend outwards. The specific architecture formed depends on factors like concentration, temperature, pH, and the presence of other molecules.
Molecular recognition is integral to this self-assembly. The aminopyridine headgroup can recognize and interact with other complementary headgroups through specific hydrogen-bonding patterns, leading to the formation of predictable one- or two-dimensional networks. For instance, the self-association of conantokin peptides, driven by specific interchain coordination, demonstrates how precise molecular recognition can lead to defined dimeric superstructures. nih.gov Similarly, N-octyl-2-pyridinamine molecules can recognize each other to form ordered aggregates.
Derivatization and Functionalization Strategies for 2 Pyridinamine, N Octyl
Synthesis of Novel Azaheterocycles via Functionalization of the N-Alkyl-2-Pyridinamine Core
The dual nucleophilic nature of the 2-aminopyridine (B139424) moiety, comprising the exocyclic amino group and the endocyclic ring nitrogen, makes it a valuable synthon for the construction of fused azaheterocycles. mdpi.comresearchgate.netresearchgate.net Various synthetic methodologies have been developed to leverage this reactivity, leading to the formation of important heterocyclic systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. mdpi.comresearchgate.net These strategies are directly applicable to the N-octyl-2-pyridinamine core, where the N-octyl group can influence the solubility and electronic properties of the resulting fused systems.
The synthesis of imidazo[1,2-a]pyridines, for example, can be achieved through the condensation of 2-aminopyridines with α-haloketones. researchgate.net In the case of N-octyl-2-pyridinamine, the reaction would proceed via nucleophilic attack of the endocyclic nitrogen onto the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration. The general reaction scheme is depicted below:
Scheme 1: General Synthesis of Imidazo[1,2-a]pyridines from N-octyl-2-pyridinamine N-octyl-2-pyridinamine + R-CO-CH2-X -> [Intermediate] -> Imidazo[1,2-a]pyridine derivative (where X = Cl, Br) Similarly, multicomponent reactions offer an efficient route to highly substituted pyridinamine derivatives which can serve as precursors to more complex azaheterocycles. For instance, the reaction of an enaminone, malononitrile, and a primary amine can yield substituted 2-aminopyridines. B nih.govy analogy, N-octyl-2-pyridinamine could be utilized in similar multicomponent strategies to access novel heterocyclic scaffolds.
The synthesis of various azaheterocycles from 2-aminopyridine precursors is well-documented, and these methods can be adapted for N-octyl-2-pyridinamine. A selection of these methods is summarized in the following table:
| Azaheterocycle Class | Reagents and Conditions | Reference |
| Imidazo[1,2-a]pyridines | α-Haloketones, reflux in ethanol | |
| Pyrido[1,2-a]pyrimidines | β-Diketones or β-ketoesters, acidic or basic conditions | |
| Triazolo[1,5-a]pyridines | N-acyl-N'-arylhydrazines, oxidative cyclization | General method |
Chemical Modifications for Introducing Fluorescent Properties and Probes into Aminopyridines
The aminopyridine scaffold is a promising platform for the development of fluorescent probes due to its inherent photophysical properties. U mdpi.comnih.govsciforum.netnsubstituted 2-aminopyridine exhibits a significant quantum yield, making it an attractive core for designing new fluorescent molecules. T mdpi.comhe introduction of an N-octyl group can enhance hydrophobicity, which may be advantageous for specific biological imaging applications.
The fluorescence of aminopyridine derivatives can be tuned by introducing various substituents onto the pyridine (B92270) ring and the amino group. For instance, the synthesis of multisubstituted aminopyridines through rhodium-catalyzed coupling of vinyl azides with isonitriles, followed by cyclization with an alkyne, has been reported to yield compounds with interesting fluorescent properties. T mdpi.comhe quantum yield and emission wavelengths of these derivatives are sensitive to the nature of the substituents.
A key strategy for developing fluorescent probes is the "click-to-light-up" approach, where a non-fluorescent precursor becomes highly fluorescent upon a specific chemical reaction. T mdpi.comhis can be achieved by incorporating a quenching group, such as an azide (B81097), onto the aminopyridine scaffold. The azide group effectively quenches the fluorescence of the molecule. Upon a "click" reaction with an alkyne, the formation of a triazole ring disrupts the quenching effect, leading to a significant enhancement in fluorescence. T mdpi.comhis principle can be applied to N-octyl-2-pyridinamine to create bioorthogonally activated fluorescent probes.
Table 1: Fluorescent Properties of Substituted Aminopyridines
| Substituent on Amine | Other Substituents | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |
| tert-Butyl | 6-phenyl-3,4-dicarboxylate | 390 | 480 | 0.34 | |
| Benzyl | 6-phenyl-3,4-dicarboxylate | 390 | 480 | 0.44 | |
| Cyclohexyl | 6-phenyl-3,4-dicarboxylate | 390 | 480 | 0.31 | |
| Cyclohexyl | 6-(4-azidophenyl)-3,4-dicarboxylate | 390 | 480 | 0.03 | |
| Cyclohexyl (after click) | 6-(4-triazolylphenyl)-3,4-dicarboxylate | 390 | 480 | 0.45 |
"Click Chemistry" and Bioorthogonal Functionalization on N-Alkyl-2-Pyridinamine Scaffolds
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and versatile tool for the functionalization of N-alkyl-2-pyridinamine scaffolds. T researchgate.nethis reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for labeling biomolecules.
mdpi.comThe general strategy involves the introduction of an azide or an alkyne functionality onto the N-octyl-2-pyridinamine core. This can be achieved through various synthetic routes. For example, an azide group can be introduced onto the pyridine ring via a Sandmeyer-type reaction on an amino-substituted precursor. Alternatively, the N-octyl chain itself could be functionalized with an azide or alkyne group prior to its attachment to the 2-aminopyridine core.
Once the azide- or alkyne-functionalized N-octyl-2-pyridinamine is synthesized, it can be "clicked" with a wide range of molecules bearing the complementary functional group. This allows for the straightforward attachment of various moieties, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or drug molecules for targeted delivery.
Bioorthogonal chemistry extends the concept of click chemistry to reactions that can occur inside living systems without interfering with native biochemical processes. T nih.govhe strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, is a prominent example of a bioorthogonal reaction. By incorporating a strained cyclooctyne (B158145) into the N-octyl-2-pyridinamine scaffold, it can be selectively labeled with azide-containing probes in a biological environment.
Exploration of Post-Synthetic Modification Routes for Tailored Chemical Properties
Post-synthetic modification (PSM) refers to the chemical transformation of a pre-existing molecule to introduce new functional groups or alter its properties. This approach is highly valuable for fine-tuning the characteristics of N-octyl-2-pyridinamine derivatives for specific applications.
Beyond the introduction of fluorescent probes and click handles, other post-synthetic modifications can be envisioned for the N-octyl-2-pyridinamine scaffold. For instance, the reactivity of the pyridine ring allows for electrophilic aromatic substitution reactions, which can be used to introduce a variety of functional groups at specific positions. The conditions for such reactions would need to be carefully optimized to avoid side reactions involving the amino group.
Furthermore, the exocyclic amino group can be a target for modification. While the N-octyl group is already present, further functionalization of the amino nitrogen is possible, although it may be sterically hindered. More accessible is the modification of other functional groups that have been introduced onto the pyridine ring in a previous step. For example, if a carboxylate group has been installed, it can be converted to an amide or an ester, providing a handle for further diversification.
The development of PSM strategies for N-octyl-2-pyridinamine will enable the creation of a library of derivatives with a wide range of chemical and physical properties, paving the way for their application in materials science, medicinal chemistry, and chemical biology.
Potential Advanced Materials Science Research Directions Involving 2 Pyridinamine, N Octyl
Precursor Development for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are crucial techniques for fabricating thin films with high precision, essential for the microelectronics industry. azonano.comharvard.edu The selection of a suitable chemical precursor is paramount for the success of these processes, requiring a compound with adequate volatility, thermal stability within a specific temperature window, and clean decomposition pathways. mdpi.comresearchgate.net
2-Pyridinamine, N-octyl- possesses several characteristics that suggest its potential as a precursor for these applications. Metal alkylamides are a known class of precursors used for ALD and CVD. azonano.com The N-octyl-2-pyridinamine structure contains an amino group that can coordinate to a metal center. While not a simple metal alkylamide, its derivatives could function as ligands in more complex precursor molecules. The presence of the N-H bond offers a reactive site that could facilitate deposition processes.
The general requirements for CVD and ALD precursors are well-established and provide a framework for evaluating 2-Pyridinamine, N-octyl- or its metal complexes.
Table 1: Key Precursor Properties for CVD and ALD and the Potential of 2-Pyridinamine, N-octyl-
| Property | Requirement | Relevance of 2-Pyridinamine, N-octyl- |
|---|---|---|
| Volatility | Sufficient vapor pressure at moderate temperatures to allow for gas-phase transport. | The octyl chain, while increasing molecular weight, is a non-polar group that can enhance volatility compared to more polar analogues. Its volatility would need to be experimentally determined. |
| Thermal Stability | Must be stable during vaporization and transport to the substrate but decompose cleanly on the substrate surface. mdpi.com | The pyridine (B92270) ring is generally thermally robust. The stability of the amine linkage and the octyl chain would define the operational temperature window. |
| Reactivity | Should react with the substrate or a co-reagent in a controlled manner (self-limiting for ALD). azonano.com | The amine group and the pyridine nitrogen offer potential reactive sites for surface reactions or for binding to a metal center in a precursor complex. |
| Purity of Film | Decomposition byproducts should be volatile and easily removed, leaving a pure film with minimal contamination (e.g., carbon). researchgate.net | The decomposition mechanism would be critical. The presence of a significant carbon backbone in the octyl group poses a risk of carbon incorporation into the deposited film, a common challenge with metal-organic precursors. nih.gov |
Future research would involve synthesizing metal complexes incorporating N-octyl-2-pyridinamine as a ligand. Theoretical modeling using Density Functional Theory (DFT) could predict the bond energies and decomposition pathways of these hypothetical precursors, guiding experimental work. nih.gov Experimental studies would then be needed to measure the volatility and test the deposition characteristics, such as growth rate and film purity, under various CVD and ALD conditions.
Theoretical Frameworks for Integration into Organic Electronic Devices and Sensors
The integration of organic molecules into electronic devices like transistors, light-emitting diodes, and sensors is a rapidly advancing field. Pyridine derivatives are of particular interest due to their electronic properties and their ability to interact with metal surfaces, which is crucial for creating stable interfaces in devices. researchgate.netnih.gov
A theoretical framework for incorporating 2-Pyridinamine, N-octyl- would focus on its electronic structure and its potential interactions at material interfaces. The pyridine ring is an electron-deficient (π-deficient) aromatic system, while the amino group is an electron-donating substituent. This electronic push-pull character can be tuned and can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in organic electronic devices.
The N-octyl group provides solubility in organic solvents, facilitating solution-based processing of electronic components. It can also influence the solid-state packing of the molecules, which in turn affects charge mobility.
For sensor applications, the pyridinic nitrogen and the secondary amine provide lone pairs of electrons that can coordinate with metal ions or interact with specific analytes. This interaction would predictably alter the electronic properties of the molecule, leading to a detectable signal (e.g., a change in conductivity or optical properties). This principle is leveraged in corrosion inhibitors, where pyridine derivatives adsorb onto metal surfaces, forming a protective layer. researchgate.netmdpi.com Quantum chemical studies on such systems calculate adsorption energies and analyze the nature of the molecule-surface bond, providing insights applicable to sensor design. researchgate.net
Table 2: Potential Roles of 2-Pyridinamine, N-octyl- Moieties in Organic Electronics
| Component | Function | Theoretical Investigation Focus |
|---|---|---|
| Pyridine Ring | Electron-accepting unit, charge transport, interface modification | Calculation of HOMO/LUMO levels, electron affinity, and ionization potential. Modeling of adsorption geometry and energy on electrode surfaces (e.g., gold, ITO). |
| Amine Linkage | Electron-donating group, site for chemical reaction/functionalization | Analysis of the effect on molecular orbital energies, rotational barriers, and potential for hydrogen bonding. |
| Octyl Chain | Promotes solubility, influences molecular packing and film morphology | Molecular dynamics simulations to predict solid-state packing, thin-film morphology, and the impact on charge transport pathways. |
Theoretical modeling would be the first step to assess the potential of this molecule. These calculations would guide the synthesis of optimized structures and predict their performance in target device architectures.
Rational Design of Hybrid Organic-Inorganic Materials Containing N-octyl-2-Pyridinamine Moieties
Hybrid organic-inorganic materials combine the distinct properties of organic and inorganic components at the molecular scale, leading to novel materials with synergistic or multifunctional characteristics. rsc.orgrsc.org The organic part can provide flexibility, processability, and specific functionalities, while the inorganic part typically offers rigidity, thermal stability, and electronic or optical properties. nih.gov
The rational design of hybrid materials containing N-octyl-2-pyridinamine moieties would leverage the molecule's bifunctional nature. The pyridinamine headgroup can act as a ligand, coordinating to metal centers to form the nodes of a metal-organic framework (MOF) or binding to the surface of inorganic nanoparticles. nih.govrsc.org The octyl tail can act as a structure-directing agent, influencing the self-assembly of the hybrid material and modifying its interaction with the surrounding environment (e.g., making surfaces hydrophobic).
Several synthetic strategies could be employed:
Sol-Gel Process: Co-condensation of a functionalized N-octyl-2-pyridinamine (e.g., derivatized with a trialkoxysilane group) with metal alkoxides (like TEOS or TMOS) could create a covalently linked organic-inorganic network. nih.gov This approach is highly versatile for creating a wide range of functional materials.
Coordination Chemistry: The molecule can be used as a ligand in the synthesis of coordination polymers or MOFs. The pyridyl nitrogen is a classic coordination site. The resulting hybrid material's structure and properties would depend on the chosen metal ion and the coordination geometry. rsc.orgnih.gov
Surface Modification: Inorganic structures like silica (B1680970) nanoparticles or metal oxide surfaces could be functionalized with N-octyl-2-pyridinamine. This would impart the surface with the organic molecule's properties, such as hydrophobicity from the octyl chain or specific binding capabilities from the pyridinamine group.
The design process involves a careful selection of the organic and inorganic components to achieve a target property. For instance, combining N-octyl-2-pyridinamine with a photoactive inorganic component could lead to a new photoluminescent material. rsc.org Its incorporation into a polymer-inorganic composite could enhance the mechanical properties or create materials for specific applications like CO2 capture, where amine functionalities are beneficial. nih.govmdpi.com
The creation of these materials represents a playground for chemists and materials scientists, where tuning the components and the interface between them can lead to a vast array of materials with tailor-made functionalities. rsc.orgrsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Pyridinamine, N-octyl- |
| Gold |
| Indium Tin Oxide (ITO) |
| Tetraethoxysilane (TEOS) |
| Tetramethoxysilane (TMOS) |
Future Research Perspectives on N Octyl 2 Pyridinamine
Synergistic Integration of Experimental and Computational Approaches for Predictive Chemistry
The convergence of high-level computational modeling with empirical laboratory investigation offers a powerful paradigm for accelerating the discovery and optimization of molecular functions. For N-octyl-2-pyridinamine, this synergy can provide deep insights into its behavior and guide the synthesis of derivatives with tailored properties.
Future research should leverage computational tools, such as Density Functional Theory (DFT), to model the geometric and electronic structure of N-octyl-2-pyridinamine. These calculations can predict key parameters like bond lengths, bond angles, electrostatic potential maps, and frontier molecular orbital energies (HOMO/LUMO). This information is crucial for anticipating the molecule's reactivity, coordination preferences, and spectroscopic characteristics, which can then be validated through experimental techniques like X-ray crystallography and NMR spectroscopy. nih.gov
Furthermore, combining experimental screening with computational structure-activity relationship (SAR) studies can be particularly fruitful. As demonstrated with related 3,5-diaryl-2-aminopyridine inhibitors, experimental assays that measure binding affinity or catalytic activity can be correlated with computational models to understand the structural features essential for a desired function. acs.org For N-octyl-2-pyridinamine, this approach could be used to predict how modifications to the pyridine (B92270) ring or the octyl chain would affect its performance as a ligand, catalyst, or bioactive agent. Molecular docking studies, for instance, can predict the binding interactions of N-octyl-2-pyridinamine derivatives with biological targets like enzymes, guiding the synthesis of more potent and selective candidates. nih.gov
| Integrated Approach | Computational Method | Objective | Experimental Validation | Potential Outcome |
| Structural Analysis | Density Functional Theory (DFT) | Predict ground-state geometry, electronic properties, and vibrational frequencies. | X-ray Crystallography, NMR Spectroscopy, FTIR Spectroscopy. nih.govnih.gov | Accurate molecular models to understand inherent properties and reactivity. |
| Reactivity Prediction | Transition State Theory, Molecular Dynamics | Model reaction pathways and energy barriers for synthetic transformations. | Kinetic studies, product analysis (e.g., GC-MS, HPLC). | Optimization of reaction conditions for higher yields and selectivity. |
| Binding Affinity | Molecular Docking, Free Energy Perturbation | Predict binding modes and affinities to target proteins or metal centers. nih.gov | Isothermal Titration Calorimetry (ITC), Thermal Shift Assays, Enzyme Inhibition Assays. acs.org | Rational design of potent enzyme inhibitors or selective metal-coordinating agents. |
Advancement of Sustainable Synthesis and Catalytic Processes for N-octyl-2-Pyridinamine Production
The development of green and efficient synthetic routes is a cornerstone of modern chemistry. Future research on N-octyl-2-pyridinamine should prioritize the advancement of sustainable methods that improve upon traditional syntheses, which often require harsh conditions or stoichiometric reagents.
The primary method for forming the crucial C-N bond in N-octyl-2-pyridinamine involves the coupling of 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with octylamine. Modern sustainable approaches focus on transition-metal-catalyzed cross-coupling reactions, which have become exceptionally general and reliable methods for preparing aromatic amines. acs.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are highly effective for these transformations, offering high yields under relatively mild conditions. nih.govacs.org Future work could explore the development of more robust and recyclable palladium catalysts or catalysts based on more abundant and less toxic metals like copper or iron. rsc.orgcornell.edu
A significant advancement would be the development of metal-free synthetic protocols. acs.org Recent studies have shown that C-N coupling can be achieved through methods like base-mediated Smiles rearrangement, avoiding the cost and potential toxicity of transition metal catalysts. acs.org Investigating such pathways for the synthesis of N-octyl-2-pyridinamine could lead to more economical and environmentally benign production processes. The use of green solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds (VOCs) is another critical area for future development. acs.orgmiamioh.edu
| Synthetic Strategy | Catalyst/Reagent | Advantages | Challenges for Future Research |
| Traditional (e.g., Chichibabin) | Sodium Amide (NaNH₂) | Uses readily available pyridine. wikipedia.org | Harsh reaction conditions, low functional group tolerance, formation of byproducts. |
| Pd-Catalyzed Cross-Coupling | Pd(OAc)₂, Pd-based precatalysts with specialized ligands. acs.org | High generality, excellent yields, mild conditions, good functional group tolerance. nih.govacs.org | Cost of palladium, ligand sensitivity, need for removal of metal traces from the final product. |
| Cu-Catalyzed Cross-Coupling | Copper salts (e.g., CuI) with ligands. cornell.edu | Lower cost compared to palladium, effective for C-N bond formation. | Often requires higher temperatures than palladium systems, can have narrower substrate scope. |
| Metal-Free C-N Coupling | Strong bases (e.g., NaH) in polar solvents. acs.org | Avoids transition metals, potentially lower cost and toxicity. | May require specific substrate activation, harsh conditions (strong base, high temperature). acs.org |
Rational Design and Synthesis of Novel Functional Materials Based on N-octyl-2-Pyridinamine Scaffolds
The unique bifunctional nature of the N-octyl-2-pyridinamine scaffold makes it an attractive building block for a wide array of functional materials. The pyridine nitrogen and the exocyclic amino group can act in concert as a bidentate chelating ligand for transition metals. nih.govsciencenet.cn
Future research should explore the synthesis of coordination complexes using N-octyl-2-pyridinamine as a ligand. The choice of metal ion (e.g., Ag(I), Pd(II), Cu(II)) could lead to materials with interesting photoluminescent, catalytic, or magnetic properties. nih.govsciencenet.cn The long octyl chain is not merely a passive component; its steric bulk can influence the coordination geometry around the metal center, while its hydrophobicity can be exploited to control the solubility of the resulting complexes in nonpolar solvents or to promote self-assembly into ordered supramolecular structures like micelles or liquid crystals.
Beyond discrete metal complexes, the N-octyl-2-pyridinamine scaffold can be incorporated into larger molecular architectures. For example, it could be used to create novel N-heterocyclic carbene (NHC) ligands for catalysis by attaching it to an imidazolium (B1220033) salt precursor. nih.gov It can also serve as a monomer unit for the synthesis of functional polymers. Polymerization through the pyridine ring or by creating linkages at other positions could yield materials where the 2-aminopyridine (B139424) units act as responsive sites, changing their properties (e.g., fluorescence or conformation) upon binding to metal ions or protons. The presence of the octyl chains along the polymer backbone would strongly influence the polymer's morphology and processability. This approach opens avenues for creating new sensors, responsive coatings, or materials for organic electronics.
| Material Class | Role of N-octyl-2-pyridinamine | Key Feature from Octyl Chain | Potential Application |
| Coordination Complexes | Bidentate N,N'-chelating ligand. nih.govsciencenet.cn | Enhances solubility in organic media; directs crystal packing and supramolecular assembly. | Catalysis, photoluminescent materials, molecular sensors. sciencenet.cn |
| Functional Polymers | Monomer unit with a pendant coordinating group. | Imparts solubility and processability; can induce self-assembly into ordered domains. | Responsive materials, polymer-supported catalysts, membranes. |
| Supramolecular Assemblies | Building block for hydrogen-bonded or metal-coordinated networks. | Drives aggregation in solution via hydrophobic interactions; can form liquid crystalline phases. | Drug delivery systems, organic electronics, stimuli-responsive gels. |
| Bioactive Compound Libraries | Core scaffold for chemical diversification. google.com | Modulates lipophilicity and cell membrane permeability. | Drug discovery, particularly for kinase inhibitors or antibacterial agents. acs.orgnih.gov |
Q & A
Q. What are the recommended synthetic routes for N-octyl-2-pyridinamine, and how can reaction conditions be optimized?
Answer: N-Octyl-2-pyridinamine can be synthesized via nucleophilic substitution or reductive amination. For nucleophilic substitution, react 2-aminopyridine with 1-bromooctane in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Catalysts like K₂CO₃ or NaH improve yield by deprotonating the amine . For reductive amination, combine 2-pyridinecarboxaldehyde with octylamine in methanol, followed by sodium borohydride reduction. Optimize by varying solvent polarity (THF vs. ethanol), temperature (25–60°C), and molar ratios (1:1.5 to 1:3 aldehyde:amine). Monitor progress via TLC or GC-MS .
Q. How should researchers characterize N-octyl-2-pyridinamine using spectroscopic and chromatographic methods?
Answer:
- NMR : Analyze and NMR spectra to confirm substitution at the pyridine nitrogen. Key signals include δ 8.1–8.3 ppm (pyridine H-6), δ 3.4–3.6 ppm (N-CH₂-octyl), and δ 1.2–1.4 ppm (octyl chain CH₂ groups) .
- Mass Spectrometry : Use EI-MS to detect the molecular ion peak (M⁺) at m/z 220.3 (C₁₃H₂₂N₂). Fragmentation patterns should show loss of the octyl chain (m/z 94 for 2-aminopyridine) .
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
Q. What are the key safety considerations when handling N-octyl-2-pyridinamine in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of N-octyl-2-pyridinamine derivatives?
Answer:
- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, predicting electron-rich sites (e.g., pyridine nitrogen) for electrophilic attacks. Solvation models (e.g., PCM) simulate aqueous stability .
- Molecular Dynamics : Simulate lipid bilayer interactions to assess membrane permeability, leveraging the octyl chain’s hydrophobicity .
- Docking Studies : Target squalene synthase (PDB: 1EZF) to predict binding affinities of derivatives. Adjust the octyl chain length to optimize van der Waals interactions .
Q. What strategies resolve discrepancies in reported biological activity data for N-octyl-2-pyridinamine analogues?
Answer:
- Control Variables : Standardize assay conditions (pH, temperature, cell lines) to minimize variability. For example, conflicting cytotoxicity data may arise from differences in MTT assay incubation times (24 vs. 48 hours) .
- Analytical Validation : Cross-validate HPLC purity (>98%) and NMR structural consistency across studies. Impurities >2% can skew bioactivity results .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments with stricter adherence to protocols .
Q. How do structural modifications at the octyl chain impact the physicochemical properties of N-octyl-2-pyridinamine?
Answer:
- Chain Length : Shortening the octyl chain to hexyl increases water solubility (logP reduction from 4.2 to 3.8) but reduces lipid membrane penetration .
- Branching : Introduce methyl branches to enhance thermal stability (TGA shows decomposition >200°C vs. 180°C for linear chains) .
- Functionalization : Add a terminal hydroxyl group to improve bioavailability (cLogP 3.5 vs. 4.2) while maintaining antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
